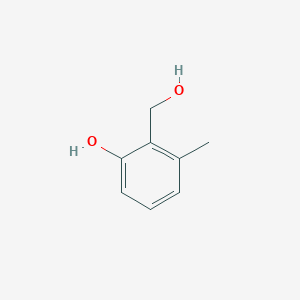

2-(Hydroxymethyl)-3-methylphenol

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-3-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-3-2-4-8(10)7(6)5-9/h2-4,9-10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMOYKYFKJGWPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-3-methylphenol can be achieved through several methods:

Hydroxymethylation of 3-methylphenol: This involves the reaction of 3-methylphenol with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C.

Reduction of 2-(Formyl)-3-methylphenol: Another method involves the reduction of 2-(formyl)-3-methylphenol using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The hydroxymethylation process is often preferred due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl group (-CHO) using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to 3-methylphenol using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can yield esters.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Acyl chlorides, alkyl halides

Major Products Formed

Oxidation: 2-(Formyl)-3-methylphenol

Reduction: 3-Methylphenol

Substitution: Various esters and ethers depending on the substituent introduced

Scientific Research Applications

Pharmaceutical Applications

2-(Hydroxymethyl)-3-methylphenol serves as an important intermediate in the synthesis of various pharmaceuticals and antiseptics. Its derivatives are utilized for their antimicrobial properties.

- Antiseptics : Compounds derived from this compound, such as amylmetacresol, are used in throat lozenges and antiseptic formulations due to their ability to disrupt bacterial cell membranes .

- Drug Synthesis : It is involved in the synthesis of beta-blockers like bupranolol and other pharmaceutical compounds .

Industrial Applications

The compound is a precursor for various industrial chemicals and materials.

- Pesticides : It is used in the production of pesticides such as fenitrothion and fenthion, which are important for agricultural applications .

- Polymer Production : As a solvent, it aids in dissolving polymers like polyaniline, enhancing conductivity through secondary doping processes .

Material Science

In material science, this compound is explored for its potential in developing advanced materials.

- Carbon Nanotubes : Recent studies have shown that cresols can be used to manufacture carbon nanotubes at scale without altering their surface properties . This application has significant implications for nanotechnology and material engineering.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the efficacy of m-cresol derivatives in synthesizing new antimicrobial agents that exhibit enhanced activity against resistant bacterial strains. The research highlighted the structural modifications that improve bioactivity while maintaining safety profiles for human use .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of m-cresol-based pesticides showed that while effective, these compounds require careful management due to their potential toxicity to non-target organisms. The study recommended guidelines for safe application practices in agricultural settings .

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-3-methylphenol depends on its specific application. In biological systems, it may exert its effects through interactions with cellular components, leading to antimicrobial or antioxidant activities. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Reactivity and Sulfonation Behavior

The sulfonation of phenolic derivatives is highly sensitive to substituent positions. For example:

- 2-Methylphenol undergoes sulfonation predominantly at the 4- and 6-positions under varying conditions .

- 3-Methylphenol favors sulfonation at the 2- and 6-positions .

- This compound: The electron-donating hydroxymethyl group may direct sulfonation to the 5-position (meta to -CH2OH), while the methyl group at 3-position could sterically hinder adjacent positions. However, experimental data are absent in the evidence.

Key Findings from Sulfonation Studies:

- Reaction Conditions Matter: Prolonged reaction times (140 hours) increase 6-sulfonation in 2-methylphenol, whereas shorter durations favor 4-sulfonation .

- Contradictions in Literature: Tatibouet et al. reported 87% 5-sulfonation in 2-methylphenol at 150°C, but Strandlund and Lagerström observed only 9% under similar conditions, highlighting methodological discrepancies .

Biological Activity

2-(Hydroxymethyl)-3-methylphenol, also known as o-hydroxymethyl-3-methylphenol or methyl resorcinol , is a compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₈H₁₀O₂

- Molecular Weight : 150.16 g/mol

- CAS Number : 29922-52-9

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : This compound exhibits strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This is crucial for protecting cellular components from damage.

- Antimicrobial Properties : Research indicates that this compound has antimicrobial effects against various bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapy.

Antioxidant Activity

A study highlighted the antioxidant capacity of this compound, demonstrating its ability to protect against oxidative damage in human skin fibroblasts. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with this compound compared to untreated controls.

Antimicrobial Efficacy

In a comparative study, this compound showed notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both organisms, indicating its potential as a natural preservative in cosmetic formulations .

Anti-inflammatory Properties

Research published in the Journal of Toxicological Sciences examined the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its utility in managing inflammatory conditions .

Anticancer Activity

A recent study investigated the anticancer effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers, indicating its potential role as an anticancer agent.

Comparative Analysis

| Property | This compound | Other Similar Compounds |

|---|---|---|

| Antioxidant Activity | High | Moderate |

| Antimicrobial Efficacy | Effective against bacteria/fungi | Varies widely |

| Anti-inflammatory Effects | Significant | Limited |

| Anticancer Potential | Promising | Under investigation |

Q & A

Q. What are the standard synthetic routes for preparing 2-(hydroxymethyl)-3-methylphenol and its derivatives?

- Methodological Answer : The compound can be synthesized via sulfonation or hydroxylation of methylphenol precursors. For example, sulfonation of 2-methylphenol using sulfuric acid or chlorosulfonic acid under controlled temperatures (-10°C to 150°C) yields sulfonated derivatives, which can be further functionalized. Reaction conditions (time, temperature, catalyst) significantly influence regioselectivity. High-performance liquid chromatography (HPLC) with LiChrosorb RP8 columns and UV detection (212 nm) is recommended for purity analysis and isomer separation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Vibrational spectroscopy (FTIR, FT-Raman) combined with density functional theory (DFT) calculations provides insights into intramolecular hydrogen bonding and electronic transitions. UV-Vis spectroscopy at 212 nm is effective for detecting aromatic systems. Nuclear magnetic resonance (NMR) analysis, particularly <sup>13</sup>C NMR, helps resolve chemical shifts for hydroxymethyl and methyl groups, with -OSO3H shifts serving as reference markers .

Advanced Research Questions

Q. How can conflicting literature data on sulfonation regioselectivity in methylphenol derivatives be resolved?

- Methodological Answer : Discrepancies in sulfonation outcomes (e.g., Tatibouet et al. reporting 87% 5-sulfonation vs. Strandlund et al. observing 9% under similar conditions) arise from reaction time, temperature, and catalyst differences. To resolve contradictions:

Reproduce experiments with extended reaction times (e.g., 140 hours) to assess kinetic vs. thermodynamic control.

Use HPLC to track intermediate ester formation (e.g., 4-sulfo vs. 6-sulfo isomers).

Compare results with chlorosulfonic acid vs. sulfuric acid systems, as the former favors 6-sulfonation .

Q. What computational approaches predict the bioactivity of this compound?

- Methodological Answer : Structure-activity relationship (SAR) modeling can be applied by:

Analyzing HOMO-LUMO gaps via DFT to assess electron-donating capacity of the hydroxymethyl group.

Comparing with bioactive analogs like (2-hydroxy-3-methoxyphenyl)methanones, where methoxy groups enhance solubility and antioxidant activity.

Molecular docking studies to evaluate interactions with enzymes (e.g., oxidoreductases) using PubChem-derived 3D structures .

Q. How do reaction conditions influence the formation of sulfonic acid esters vs. free sulfonic acids in derivatives?

- Methodological Answer : Ester formation (e.g., 4-sulfo esters) is favored at low temperatures (-20°C) with chlorosulfonic acid, while prolonged heating (150°C) converts esters to free sulfonic acids. Key steps:

Monitor pH during workup (adjust to 7.0 to stabilize esters).

Use time-resolved HPLC to quantify ester-to-acid conversion rates.

Compare with HgCl2-catalyzed systems, which alter sulfonation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.